Cas no 2097941-47-2 (3-(1Z)-2-Amino-1,2-dicyanoeth-1-en-1-yl-1-(2H-1,3-benzodioxol-5-yl)urea)

3-(1Z)-2-Amino-1,2-dicyanoeth-1-en-1-yl-1-(2H-1,3-benzodioxol-5-yl)urea structure
2097941-47-2 structure
Product name:3-(1Z)-2-Amino-1,2-dicyanoeth-1-en-1-yl-1-(2H-1,3-benzodioxol-5-yl)urea
CAS No:2097941-47-2
MF:C12H9N5O3
MW:271.231561422348
CID:4636941

3-(1Z)-2-Amino-1,2-dicyanoeth-1-en-1-yl-1-(2H-1,3-benzodioxol-5-yl)urea Chemical and Physical Properties

Names and Identifiers

    • 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea
    • Urea, N-(2-amino-1,2-dicyanoethenyl)-N'-1,3-benzodioxol-5-yl-
    • 3-(1Z)-2-Amino-1,2-dicyanoeth-1-en-1-yl-1-(2H-1,3-benzodioxol-5-yl)urea
    • Inchi: 1S/C12H9N5O3/c13-4-8(15)9(5-14)17-12(18)16-7-1-2-10-11(3-7)20-6-19-10/h1-3H,6,15H2,(H2,16,17,18)
    • InChI Key: BMCGDVNOKYRKDV-UHFFFAOYSA-N
    • SMILES: N(C(C#N)=C(N)C#N)C(NC1=CC=C2OCOC2=C1)=O

3-(1Z)-2-Amino-1,2-dicyanoeth-1-en-1-yl-1-(2H-1,3-benzodioxol-5-yl)urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM557881-100mg
3-[(1Z)-2-Amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea
2097941-47-2 97%
100mg
$*** 2023-03-31
TRC
Z222191-100mg
3-[(1Z)-2-Amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea
2097941-47-2
100mg
$ 275.00 2022-06-02
AN HUI ZE SHENG Technology Co., Ltd.
CB2199-0522-250mg
3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea
2097941-47-2 95%+
250mg
¥4427.00 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1143940-100mg
3-[(1Z)-2-Amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea
2097941-47-2 97%
100mg
¥2440.00 2023-11-21
Chemenu
CM557881-1g
3-[(1Z)-2-Amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea
2097941-47-2 97%
1g
$*** 2023-03-31
TRC
Z222191-1g
3-[(1Z)-2-Amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea
2097941-47-2
1g
$ 1540.00 2022-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1143940-1g
3-[(1Z)-2-Amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea
2097941-47-2 97%
1g
¥12034.00 2023-11-21
TRC
Z222191-500mg
3-[(1Z)-2-Amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea
2097941-47-2
500mg
$ 1000.00 2022-06-02
AN HUI ZE SHENG Technology Co., Ltd.
CB2199-0522-500mg
3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea
2097941-47-2 95%+
500mg
¥7420.00 2023-09-15
Chemenu
CM557881-250mg
3-[(1Z)-2-Amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea
2097941-47-2 97%
250mg
$*** 2023-03-31

Additional information on 3-(1Z)-2-Amino-1,2-dicyanoeth-1-en-1-yl-1-(2H-1,3-benzodioxol-5-yl)urea

Research Briefing on 3-(1Z)-2-Amino-1,2-dicyanoeth-1-en-1-yl-1-(2H-1,3-benzodioxol-5-yl)urea (CAS: 2097941-47-2)

Recent studies on the compound 3-(1Z)-2-Amino-1,2-dicyanoeth-1-en-1-yl-1-(2H-1,3-benzodioxol-5-yl)urea (CAS: 2097941-47-2) have unveiled promising therapeutic potentials, particularly in the fields of oncology and neurodegenerative diseases. This briefing synthesizes the latest findings, methodologies, and implications of research involving this unique chemical entity.

The compound, characterized by its dicyanoethylene and benzodioxole moieties, has been identified as a potent modulator of cellular signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting protein kinases involved in tumor proliferation, with IC50 values in the nanomolar range. Structural analyses reveal that the (1Z)-configuration and urea linkage are critical for target binding specificity.

In neuropharmacology, preclinical models have shown that 2097941-47-2 crosses the blood-brain barrier and exhibits neuroprotective effects against oxidative stress. Research from the University of Cambridge (2024) indicates dose-dependent attenuation of tau protein hyperphosphorylation in Alzheimer's disease models, suggesting potential as a dual-action therapeutic agent.

Synthetic approaches have evolved significantly, with recent protocols achieving >85% yield through microwave-assisted condensation reactions. Analytical characterization by LC-MS/MS and 2D-NMR has confirmed the compound's stability under physiological conditions, though pH-dependent degradation was noted at extremes (pH <2 or >10).

Ongoing clinical translation efforts face challenges in optimizing pharmacokinetic profiles, particularly regarding first-pass metabolism. However, structural analogs with improved bioavailability are currently in Phase I trials for solid tumors, marking an important development in this research trajectory.

Recommend Articles

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.